REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[Cl-:4].[NH4+:5].[S:6]1[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7]1>O.C([O-])(O)=O.[Na+]>[ClH:4].[NH2:5][CH:11]([C:8]1[CH:9]=[CH:10][S:6][CH:7]=1)[C:1]#[N:2] |f:0.1,2.3,6.7,8.9|
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Name
|
|
Quantity
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3.77 g
|
Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.53 g
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
8.66 g
|
Type
|
reactant
|
Smiles
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S1C=C(C=C1)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(=O)(O)[O-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added via addition funnel to the rapidly stirring solution in a steady stream
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Type
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EXTRACTION
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Details
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extracted with diethylether (3×100 ml)
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Type
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WASH
|
Details
|
washed with saturated NaCl
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
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Organics were concentrated
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Type
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FILTRATION
|
Details
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the in a minimum amount of ether and filtered
|
Type
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CUSTOM
|
Details
|
was satured with HCl gat at 0° C
|
Type
|
CUSTOM
|
Details
|
The solids that formed
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
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CUSTOM
|
Details
|
to give
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying a yellow solid (6) which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC(C#N)C1=CSC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |